molecular formula C15H12FNO B1676086 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile CAS No. 1016535-83-3

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile

Cat. No. B1676086
M. Wt: 241.26 g/mol
InChI Key: PXFUNIXWNXRVEJ-UHFFFAOYSA-N
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Description

“2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile” is a chemical compound with the CAS Number: 1016535-83-3 . It has a molecular weight of 241.26 . The IUPAC name for this compound is {4-[(4-fluorobenzyl)oxy]phenyl}acetonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12FNO/c16-14-5-1-13(2-6-14)11-18-15-7-3-12(4-8-15)9-10-17/h1-8H,9,11H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored sealed in a dry environment .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Photoheterolysis of Haloanilines: Irradiation of haloanilines, including 4-fluoroaniline, in acetonitrile leads to heterolytic dehalogenation and trapping of the cation. This process is useful in the smooth synthesis of aryl- and alkylanilines (Fagnoni, Mella, & Albini, 1999).
  • Electrochemical Oxidation: The electrochemical oxidation of phenyldisulfide in acetonitrile demonstrates the reaction of cations in different ways depending on the electrolyte, highlighting the compound's utility in studying electrochemical reactions (Bontempelli, Magno, & Mazzocchin, 1973).
  • Electrolytic Reduction: The electrolytic reduction of certain compounds in acetonitrile involves cleavage of carbon-sulfur and/or carbon-fluorine bonds, demonstrating the use of acetonitrile in studying carbon-fluorine bond interactions (Kunugi et al., 1993).

Biological Activity and Molecular Studies

  • Hepatitis B (HBV) Inhibitor: A biologically active molecule, structurally related to 2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile, showed inhibitory activity against Hepatitis B in vitro, highlighting its potential in antiviral research (Ivashchenko et al., 2019).
  • Photocatalytic Reactions: Research involving photocatalytic oxygenation reactions using a cobalt porphyrin complex in acetonitrile underlines the significance of acetonitrile in photocatalysis studies (Hong et al., 2019).
  • Oxidation Potentials Study: The study of oxidation potentials of benzene derivatives in acetonitrile provides insights into the thermodynamics of these reactions, useful in organic and physical chemistry (Merkel et al., 2009).

Novel Synthesis and Chemical Properties

  • Thiazole-5-carboxylates Synthesis: The synthesis of thiazole-5-carboxylate esters in acetonitrile showcases its role in facilitating novel organic synthesis processes (Fong, Janowski, Prager, & Taylor, 2004).
  • Fluorescence Sensing of Fluoride: Acetonitrile's use in the development of colorimetric and ratiometric fluorescent chemosensors for fluoride highlights its role in creating sensory materials for environmental and analytical applications (Peng et al., 2005).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H301-H311-H331 . Precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 .

properties

IUPAC Name

2-[4-[(4-fluorophenyl)methoxy]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-14-5-1-13(2-6-14)11-18-15-7-3-12(4-8-15)9-10-17/h1-8H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFUNIXWNXRVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((4-Fluorobenzyl)oxy)phenyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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